2-Methoxyestradiol is a naturally occurring metabolite of estradiol and 2-hydroxyestradiol. Specifically, it is the 2-methyl ether of 2-hydroxyestradiol, characterized by the chemical formula and a molar mass of approximately 302.414 g/mol . This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, as it functions as an angiogenesis inhibitor—preventing the formation of new blood vessels that tumors require for growth . Despite its low potency relative to estradiol, 2-methoxyestradiol exhibits unique biological activities, including vasodilation and apoptosis induction in certain cancer cell lines .
2-Methoxyestradiol exhibits several biological activities:
The synthesis of 2-methoxyestradiol can be achieved through several methods:
Due to its biological properties, 2-methoxyestradiol has been explored for various applications:
Several compounds share structural similarities with 2-methoxyestradiol. Here are some notable examples:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Estradiol | Core steroid structure | Strong estrogenic activity | Primary natural estrogen hormone |
2-Hydroxyestradiol | Hydroxylated form | Moderate estrogenic activity | Precursor to 2-methoxyestradiol |
4-Hydroxyestradiol | Hydroxylated form | Estrogen receptor agonist | More potent than 2-methoxyestradiol |
16α-Hydroxyestrone | Hydroxylated form | Weak estrogenic activity | Involved in different metabolic pathways |
4-Methoxyestrone | Methylated form | Moderate estrogenic activity | Exhibits different pharmacological profiles |
Each of these compounds has unique properties that differentiate them from 2-methoxyestradiol. Notably, while many share similar core steroid structures, their biological activities and receptor interactions vary significantly.
2-Methoxyestradiol (C₁₉H₂₆O₃) is a steroidal derivative of estradiol with a methoxy group at the C2 position and hydroxyl groups at C3 and C17β (Figure 1). Its IUPAC name is (8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[α]phenanthrene-3,17-diol. The molecule exhibits five stereocenters, with the 17β-hydroxy configuration critical for its biological activity.
The planar structure consists of four fused rings (three cyclohexane and one cyclopentane) with a rigid tetracyclic backbone. No naturally occurring isomeric forms are reported, but synthetic intermediates may include 2-methoxyestrone (17-keto analog) and 4-methoxyestradiol (C4 methoxylation). Structural analogs like 2-hydroxyestradiol lack the methoxy group, altering receptor binding profiles.
2-Methoxyestradiol is a white crystalline solid with a melting point of 188–190°C. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 302.41 g/mol | |
LogP (octanol/water) | 3.1 (predicted) | |
Aqueous solubility | 4.8 µg/mL (calculated) | |
Solubility in DMSO | 60 mg/mL (198.4 mM) | |
Solubility in ethanol | 20 mg/mL (66.1 mM) |
The compound’s poor water solubility stems from its hydrophobic steroidal backbone and methoxy group, limiting bioavailability. Prodrug strategies, such as phosphate ester derivatives, improve solubility by introducing ionizable groups.
2-Methoxyestradiol is synthesized endogenously via a two-step pathway:
This pathway is tissue-specific, with high activity in the kidney and heart due to localized COMT expression. The metabolite is rapidly cleared (t₁/₂ = 7.9–24.9 minutes in rats), necessitating continuous biosynthesis for sustained physiological effects.
Modern synthesis routes employ transition-metal catalysts for regioselective methoxylation:
Traditional methods involve nitration/reduction sequences or Sandmeyer reactions, but these suffer from lower yields (28–61%).
Chromatographic purification is critical due to synthetic byproducts (e.g., 4-methoxyestradiol, estrone):
Crystallization from ethanol/water mixtures further enhances purity, yielding white crystals suitable for X-ray diffraction analysis.
2-Methoxyestradiol demonstrates potent antiangiogenic activity through multiple complementary mechanisms that collectively disrupt tumor vascularization processes. The compound functions as a dual-target agent, simultaneously affecting both tumor cells and endothelial cell compartments within the tumor microenvironment [1].
The primary mechanism underlying the antiangiogenic effects involves the downregulation of hypoxia-inducible factor-1 alpha at the posttranscriptional level, which subsequently inhibits hypoxia-inducible factor-1-induced transcriptional activation of vascular endothelial growth factor expression [2]. This cascade is particularly significant because it occurs downstream of the 2-methoxyestradiol/tubulin interaction, requiring disruption of interphase microtubules for hypoxia-inducible factor-1 alpha downregulation [3].
In head and neck squamous cell carcinoma models, 2-methoxyestradiol treatment resulted in a 57.7% inhibition of vascular endothelial growth factor secretion at 24 hours and 50.3% inhibition at 48 hours [4]. The compound also demonstrated significant antiangiogenic activity in xenograft models, where tumor vessel formation was markedly reduced, with CD31-positive vessel counts decreasing from 26.13±1.90 to 10.20±1.00 vessels per high-powered field [4].
Corneal neovascularization studies revealed that 2-methoxyestradiol at 150 mg/kg orally inhibited basic fibroblast growth factor-induced neovascularization by 39% and vascular endothelial growth factor-induced neovascularization by 54% [5]. These effects were superior to other microtubule inhibitors, with vincristine and colchicine showing no significant antiangiogenic effects under similar conditions [5].
The compound exhibits biphasic effects on vascular endothelial growth factor-A expression that depend on dosage and treatment duration [6]. Low concentrations (1 μM) of 2-methoxyestradiol initially enhance vascular endothelial growth factor-A expression through estrogen receptor-alpha mediation, while higher concentrations reverse this effect and inhibit angiogenesis [7]. This biphasic response is mediated through estrogen receptor-alpha in estrogen receptor-positive cells, as demonstrated by the blocking effect of the estrogen antagonist ICI 182,780 [6].
Advanced mechanistic studies have revealed that 2-methoxyestradiol suppresses venous hypertension-induced angiogenesis through coordinated upregulation of p53 and downregulation of inhibitor of differentiation-1 [8]. This regulatory axis represents a novel therapeutic target, as both the antiangiogenic effects and the molecular changes were completely abrogated by inhibitor of differentiation-1 overexpression and p53 knockdown [8].
Study Reference | Model System | Key Mechanism | Measured Effect |
---|---|---|---|
D'Amato et al., 2000 [1] | Various tumor models, endothelial cells | Targets tumor and endothelial cell compartments | Induces apoptosis in rapidly proliferating cells |
Mabjeesh et al., 2003 [2] | Breast cancer, head/neck squamous cell carcinoma | Downregulates HIF-1α and inhibits VEGF expression | 57.7% inhibition of VEGF secretion at 24h |
LaVallee et al., 2004 [4] | Head and neck squamous cell carcinoma xenografts | Decreases nuclear HIF-1α binding, affects VEGF secretion | 26.13±1.90 vs 10.20±1.00 CD31+ vessels per field |
Fotsis et al., 1997 [5] | Corneal neovascularization (mouse) | Inhibits bFGF and VEGF-induced neovascularization | 39% and 54% inhibition of bFGF and VEGF-induced angiogenesis |
Zou et al., 2018 [8] | Venous hypertension-induced angiogenesis (rat) | Suppresses angiogenesis through p53 upregulation and ID-1 downregulation | Reduces progression of brain tissue angiogenesis |
2-Methoxyestradiol induces cell cycle arrest through sophisticated mechanisms that primarily target the G2/M phase transition, leading to mitotic catastrophe and subsequent apoptosis in rapidly dividing neoplastic cells. The compound's effects on cell cycle progression demonstrate both concentration-dependent and time-dependent characteristics that vary across different cancer cell types.
The fundamental mechanism involves 2-methoxyestradiol binding to the colchicine site of tubulin, where it suppresses microtubule dynamics rather than causing complete microtubule depolymerization [9]. At therapeutically relevant concentrations (1.2 μM), the compound significantly suppresses microtubule growth rate, duration, length, and overall dynamicity without observable depolymerization [9]. This suppression of microtubule dynamics is sufficient to activate the spindle assembly checkpoint and cause metaphase arrest [10].
In HONE-1 nasopharyngeal carcinoma cells, 2-methoxyestradiol demonstrates biphasic cell cycle effects: at 1 μM concentration, it induces a short-term reversible G2/M arrest, while at 10 μM, it causes irreversible G2/M arrest accompanied by apoptosis [11]. The arrest mechanism involves oxidative stress, as evidenced by the reduction of both apoptosis and G2/M arrest when cells are treated with the superoxide dismutase mimetic TEMPO [11].
The molecular cascade underlying cell cycle arrest includes proteolytic cleavage of caspase-9 and caspase-3, but not caspase-8, indicating activation of the intrinsic apoptotic pathway [11]. Kinetic studies reveal time-dependent inhibition of extracellular signal-regulated protein kinase and activation of c-jun N-terminal kinases, with the c-jun N-terminal kinase inhibitor SP600125 reducing 2-methoxyestradiol-induced apoptosis [11].
Confocal microscopy studies demonstrate that G2/M arrest correlates with nuclear accumulation of phosphorylated cdc2 (Tyr15) and increased levels of inactive phosphorylated cdc25C (Ser216) [11]. These findings indicate that 2-methoxyestradiol disrupts the normal cdc25C/cdc2 regulatory axis that controls G2/M transition.
In human aortic smooth muscle cells, 2-methoxyestradiol causes rapid and dramatic effects on mitotic apparatus integrity [12]. Within 1 hour of treatment, 1 μM 2-methoxyestradiol induces multiple spindles, overamplified centrosomes, and multipolar cytokinesis, while 10 μM causes complete spindle damage, disorientated centrosomes, and chromosome missegregation [12]. These mitotic abnormalities are followed by increased mitotic index at 6 hours and accumulation of cells with 4N DNA content [12].
The compound also inhibits the anaphase-promoting complex in human breast cancer cells, leading to G2-M arrest within 16 hours of treatment [13]. This effect is accompanied by inhibition of protein translation and demonstrates the multifaceted nature of 2-methoxyestradiol's antiproliferative mechanisms [13].
Study Reference | Cell Type | Cell Cycle Phase | Molecular Mechanism |
---|---|---|---|
Gacche et al., 2008 [11] | HONE-1 nasopharyngeal carcinoma | G2/M arrest (reversible at 1μM, irreversible at 10μM) | Oxidative stress, p-cdc2 nuclear accumulation |
Wood et al., 2006 [9] | MCF7 breast cancer cells | Mitotic arrest through suppressed dynamics | Suppression of microtubule dynamics without depolymerization |
Kumar et al., 2002 [14] | Prostate and breast carcinoma cells | JNK activation and Bcl-2 phosphorylation | c-Jun N-terminal kinase activation |
Salama et al., 2006 [12] | Human aortic smooth muscle cells | Mitotic arrest with spindle damage | Multiple spindles, overamplified centrosomes |
Zhou et al., 2007 [13] | Human breast cancer cells | G2-M arrest within 16h | Inhibits anaphase-promoting complex |
2-Methoxyestradiol exhibits remarkable selectivity in its antiproliferative effects, demonstrating potent activity against malignant cells while sparing normal, healthy tissues. This therapeutic window represents a significant advantage for potential clinical applications and distinguishes 2-methoxyestradiol from many conventional chemotherapeutic agents.
In endometrial cancer research, 2-methoxyestradiol induces apoptosis in cancer cell lines and primary cultured tumors of endometrial origin while having no effect on the viability of corresponding normal tissue [15]. The mechanism underlying this selectivity involves differential regulation of superoxide dismutase type I between cancerous and normal cells [15]. 2-Methoxyestradiol reduces superoxide dismutase type I messenger ribonucleic acid levels exclusively in cancerous cells, leading to reactive oxygen species accumulation and subsequent apoptosis through the intrinsic pathway [15].
Hepatocellular carcinoma studies demonstrate that 2-methoxyestradiol exhibits growth inhibitory effects against human hepatoma cell lines (Hep3B, HepG2, PLC/PRF5) and rat hepatoma cells (McA-RH7777, JM-1) with half-maximal inhibitory concentration values ranging from 0.5 to 3 μM [16]. In contrast, normal rat hepatocytes and liver cell lines remain resistant to 2-methoxyestradiol effects up to concentrations of 20 μM [16]. The selectivity mechanism involves binding and inactivation of Cdc25 phosphatases in hepatoma cells, leading to cell cycle arrest mediated through these cell cycle-controlling enzymes [16].
Osteoclast research reveals that 2-methoxyestradiol reduces osteoclast number by more than 95% at 2 μM concentration and induces apoptosis across three different cultured osteoclast model systems [17]. The effect demonstrates ligand specificity, as 2-hydroxyestradiol (the immediate precursor) exhibits less cytotoxicity, and 2-methoxyestrone shows no cytotoxic effects [17]. Importantly, 2-methoxyestradiol prevents bone loss in ovariectomized rats, suggesting protective effects on bone metabolism [17].
Vascular cell studies demonstrate tissue-specific differences in 2-methoxyestradiol production and sensitivity [18]. Human coronary vascular smooth muscle cells and endothelial cells methylate 2-hydroxyestradiol to 2-methoxyestradiol with an apparent Michaelis constant that is half that observed in aortic cells [18]. The Vmax/Km ratio for conversion is significantly greater in coronary versus aortic cells, indicating that coronary vessels have enhanced capacity for 2-methoxyestradiol formation [18].
Long-term estrogen-deprived breast cancer cells show enhanced sensitivity to 2-methoxyestradiol compared to parental MCF-7 cells, with half-maximal inhibitory concentration values of 0.93±0.11 μM versus 6.79±0.71 μM, respectively [19]. This selective antiproliferative effect was unique among microtubule-destabilizing agents tested, as paclitaxel, nocodazole, and colchicine did not display similar selectivity [19].
Ovarian cancer research demonstrates that 2-methoxyestradiol mediates apoptosis through both caspase-dependent and caspase-independent mechanisms in cancerous cells while having no effect on normal ovarian counterparts [20]. The compound activates both intrinsic and extrinsic apoptotic pathways, with mitochondrial release of cytochrome c, SMAC/Diablo, and apoptosis-inducing factor [20].
Tissue/Cell Type | Study Reference | Cancer Cell Effect | Normal Cell Effect | Proposed Mechanism |
---|---|---|---|---|
Endometrial cancer vs normal | Salama et al., 2007 [15] | Induces apoptosis in cancer lines, G2/M arrest | No effect on normal endometrial cell viability | Differential SOD type I regulation |
Hepatocellular carcinoma vs normal liver | Wang et al., 2008 [16] | IC50 0.5-3μM growth inhibition | Resistant up to 20μM | Binding/inactivation of Cdc25 phosphatases |
Osteoclasts | Maran et al., 2006 [17] | >95% reduction in osteoclast number | Prevents bone loss in ovariectomized rats | Ligand-specific cytotoxicity |
Coronary vs aortic vascular cells | Dubey et al., 2001 [18] | Enhanced 2ME production (2x faster conversion) | Lower conversion rate compared to coronary | Higher COMT activity in coronary vessels |
Ovarian cancer vs normal ovarian | Salama et al., 2008 [20] | Activates intrinsic and extrinsic apoptotic pathways | No effect on normal ovarian cells | Caspase-dependent and independent mechanisms |
2-Methoxyestradiol exerts comprehensive cardiovascular protective effects through multiple mechanisms that primarily involve regulation of vascular smooth muscle cell proliferation, migration, and function. These effects are largely independent of estrogen receptor activation and contribute to the compound's potential as a cardiovascular therapeutic agent.
The compound significantly inhibits pressure overload-induced left ventricular hypertrophy, as demonstrated in abdominal aortic constriction models [21]. 2-Methoxyestradiol treatment results in significant inhibition of cytochrome P450 1B1 and mid-chain hydroxyeicosatetraenoic acids, with protective effects linked to induction of antioxidant and anti-inflammatory proteins and modulation of myocardial energy metabolism proteins [21]. These findings suggest that 2-methoxyestradiol functions as a selective cytochrome P450 1B1 inhibitor with potential for heart failure treatment [21].
Neointima formation studies reveal that 2-methoxyestradiol completely abrogates injury-induced neointima formation in rat carotid arteries through a double blockade mechanism affecting both G0/G1 and G2/M phases of the cell cycle [22]. At the molecular level, 2-methoxyestradiol inhibits cyclin D1 and cyclin B1 expression, cyclin-dependent kinase-1 and cyclin-dependent kinase-2 activity, and phosphorylation of retinoblastoma protein, extracellular signal-regulated kinase 1/2, and Akt [23]. The compound also upregulates the cyclin-dependent kinase inhibitor p27 and augments cyclooxygenase-2 expression [23].
Coronary artery protection studies demonstrate that 2-methoxyestradiol attenuates coronary arterial constriction through non-genomic, estrogen receptor-independent mechanisms [24]. Incubation with 2-methoxyestradiol (10 μmol/L) for 60 minutes results in approximately 50% attenuation of KCl-induced contraction in coronary artery rings [24]. This protective effect is not blocked by protein synthesis inhibitors or estrogen receptor antagonists, confirming the non-genomic nature of the response [24].
Vascular endothelial function studies reveal that 2-methoxyestradiol induces vasodilation by stimulating nitric oxide release through a PPARγ/PI3K/Akt pathway [25]. The compound reduces atherosclerotic lesion formation while the underlying vasodilatory mechanisms involve endothelial nitric oxide production [25]. This represents a significant cardiovascular protective mechanism that operates independently of the compound's antiproliferative effects.
Myocardial injury protection studies demonstrate that 2-methoxyestradiol provides significant cardioprotection against isoproterenol-induced acute myocardial injury [26]. The protective effects are mediated through downregulation of the Galectin-3/Toll-like receptor 4/Myeloid differentiation primary response 88/Nuclear factor kappa B signaling pathway [26]. 2-Methoxyestradiol treatment significantly attenuates electrocardiographic changes, reduces cardiac injury markers, and improves histological patterns [26].
Hypertension research reveals that 2-methoxyestradiol demonstrates antihypertensive effects accompanied by improvement in endothelial function and inhibition of vascular, cardiac, renal, and pulmonary remodeling [27]. The compound reduces angiotensin II-induced hypertension and prevents renal dysfunction in both intact males and ovariectomized female mice [27]. Circulating levels of 2-methoxyestradiol are inversely correlated with hypertension in clinical populations [27].
Study Reference | Cardiovascular Model | Key Finding | Mechanism |
---|---|---|---|
Maayah et al., 2018 [21] | Pressure overload-induced left ventricular hypertrophy | Significantly inhibited left ventricular hypertrophy | Inhibition of CYP1B1 and hydroxyeicosatetraenoic acids |
Barchiesi et al., 2006 [22] | Neointima formation after balloon injury | Abrogated injury-induced neointima formation | Double blockade of cell cycle in G0/G1 and G2/M phases |
Tofovic et al., 2006 [24] | Coronary artery constriction | ~50% attenuation of KCl-induced contraction | Non-genomic, estrogen receptor-independent |
Salah et al., 2023 [26] | Isoproterenol-induced myocardial injury | Attenuated electrocardiographic changes | Downregulation of Gal-3/TLR4/MyD88/NF-κB pathway |
Chen et al., 2015 [25] | Vascular endothelial function | Induced vasodilation via NO release | PPARγ/PI3K/Akt pathway activation |
Acute Toxic;Irritant;Health Hazard;Environmental Hazard